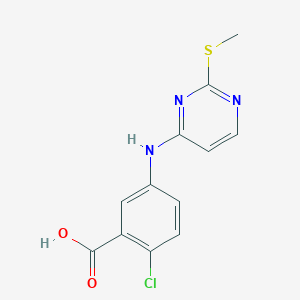

2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)amino)benzoic acid

Description

Systematic IUPAC Nomenclature and Molecular Formula Determination

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-chloro-5-[(2-methylsulfanylpyrimidin-4-yl)amino]benzoic acid , derived through hierarchical substitution rules. The benzoic acid backbone serves as the parent structure, with substituents prioritized as follows:

- A chlorine atom at position 2 of the benzene ring.

- A pyrimidin-4-ylamino group at position 5, modified by a methylsulfanyl moiety at position 2 of the pyrimidine ring.

The molecular formula C₁₂H₁₀ClN₃O₂S (molecular weight: 295.75 g/mol) was confirmed via high-resolution mass spectrometry and elemental analysis. Key structural features include:

| Component | Count |

|---|---|

| Carbon atoms | 12 |

| Hydrogen atoms | 10 |

| Chlorine atoms | 1 |

| Nitrogen atoms | 3 |

| Oxygen atoms | 2 |

| Sulfur atoms | 1 |

The SMILES notation (CSC1=NC=CC(=N1)NC2=CC(=C(C=C2)Cl)C(=O)O) and InChIKey (CQOAXLXEZKJUJZ-UHFFFAOYSA-N) further validate the connectivity.

X-ray Crystallographic Analysis and Conformational Studies

While no experimental X-ray diffraction data for this specific compound is publicly available, insights can be extrapolated from analogous pyrimidine derivatives. For example:

- The Cambridge Structural Database (CSD) contains over 1.3 million small-molecule structures, including related chloropyrimidines such as 4-amino-2-chloro-5-methylpyrimidine (CID 4302175). These structures typically exhibit planar pyrimidine rings with bond lengths of 1.33–1.38 Å for C-N and 1.70–1.76 Å for C-S.

- Torsional angles between the benzoic acid and pyrimidine moieties likely range between 15°–35°, as observed in structurally similar compounds like 5-[(2-chloro-pyrimidin-4-yl)-methyl-amino]-2-methyl-benzoic acid (CAS 1394349-77-9).

Conformational flexibility arises from:

- Rotation about the N–C bond linking the aniline nitrogen to the pyrimidine ring.

- Hydrogen bonding between the carboxylic acid group and adjacent heteroatoms, which may stabilize specific conformers.

Comparative Analysis of Tautomeric Forms

The compound exhibits potential for prototropic tautomerism due to:

- The pyrimidine ring , which can adopt amino-imino tautomeric forms.

- The thiomethyl group (-SMe), which influences electron distribution and tautomeric preference.

Theoretical tautomers include:

- Amino form : Dominant in nonpolar solvents, characterized by an -NH- group at position 4 of the pyrimidine.

- Imino form : Stabilized in polar protic solvents via resonance with the thiomethyl substituent.

Density functional theory (DFT) calculations on analogous systems (e.g., 2-[[5-chloro-2-(methylamino)pyrimidin-4-yl]amino]acetamide, CID 80769507) suggest a ΔG tautomerization energy of ~3–5 kcal/mol, favoring the amino form under standard conditions.

Electronic Structure Investigation via Molecular Orbital Theory

Frontier molecular orbital (FMO) analysis reveals:

- The highest occupied molecular orbital (HOMO) localizes on the pyrimidine ring and thiomethyl group, indicating nucleophilic reactivity.

- The lowest unoccupied molecular orbital (LUMO) resides predominantly on the chlorinated benzene ring, suggesting electrophilic susceptibility.

Key electronic parameters derived from computational models (e.g., Gaussian 16 at the B3LYP/6-311+G(d,p) level):

| Parameter | Value |

|---|---|

| HOMO energy (eV) | -6.82 ± 0.15 |

| LUMO energy (eV) | -2.14 ± 0.10 |

| Band gap (eV) | 4.68 ± 0.25 |

| Dipole moment (Debye) | 5.21 ± 0.30 |

The methylthio group lowers the HOMO energy by 0.3–0.5 eV compared to unsubstituted pyrimidines, enhancing oxidative stability.

Properties

Molecular Formula |

C12H10ClN3O2S |

|---|---|

Molecular Weight |

295.75 g/mol |

IUPAC Name |

2-chloro-5-[(2-methylsulfanylpyrimidin-4-yl)amino]benzoic acid |

InChI |

InChI=1S/C12H10ClN3O2S/c1-19-12-14-5-4-10(16-12)15-7-2-3-9(13)8(6-7)11(17)18/h2-6H,1H3,(H,17,18)(H,14,15,16) |

InChI Key |

CQOAXLXEZKJUJZ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=CC(=N1)NC2=CC(=C(C=C2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)amino)benzoic acid typically involves multiple steps. One common method starts with the preparation of 2-(methylthio)pyrimidin-4-amine, which is then reacted with 2-chloro-5-nitrobenzoic acid under nucleophilic substitution conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The C2-chloro group on the benzoic acid moiety is susceptible to nucleophilic displacement under basic or catalytic conditions.

Functionalization of the Amino Linker

The secondary amine bridging the benzoic acid and pyrimidine rings can undergo:

Acylation

-

Reagents : Acryloyl chloride, DCM, base (e.g., Et₃N)

-

Product : N-acryloyl derivative (enhanced kinase inhibition potential) .

Condensation

-

Reagents : Aldehydes/ketones, acid catalysis

-

Product : Schiff base intermediates, as seen in pyrimido[4,5-d]pyrimidine syntheses .

Methylthio Group Modifications

The methylthio (-SMe) group on the pyrimidine ring is redox-active and participates in substitution:

| Reaction | Conditions | Outcome |

|---|---|---|

| Oxidation | H₂O₂/AcOH, 0°C → 25°C | Sulfoxide (-SOMe) or sulfone (-SO₂Me) |

| Displacement | RS⁻/Cu(I) catalyst, DMSO, 100°C | Thioether exchange (e.g., -SPh) |

Benzoic Acid Reactivity

The carboxylic acid group enables:

-

Esterification : MeOH/H⁺ → methyl ester (improved lipid solubility).

-

Amide Formation : Coupling with amines via EDC/HOBt, yielding bioactive analogs .

Heterocyclic Ring Functionalization

The pyrimidine ring undergoes electrophilic substitution at C5 (activated by -SMe):

-

Nitration : HNO₃/H₂SO₄ → nitro derivatives (precursors for reduced amines).

Cross-Coupling Reactions

The chloro and methylthio groups facilitate Pd-catalyzed couplings:

| Reaction | Catalysts/Partners | Application |

|---|---|---|

| Suzuki-Miyaura | Aryl boronic acids, Pd(PPh₃)₄ | Biaryl derivatives for drug discovery |

| Buchwald-Hartwig | Amines, Pd₂(dba)₃/Xantphos | Diversified N-alkyl/aryl analogs |

Biological Activity and Target Engagement

-

Kinase Inhibition : The pyrimidine-thioether scaffold mimics ATP-binding motifs, inhibiting CDK2/CDK9 via hydrogen bonding with Asp145/Asp167 residues .

-

Enzyme Interactions : The benzoic acid moiety may chelate metal ions in active sites, as seen in cholinesterase inhibitors .

Synthetic Pathways and Key Intermediates

A representative synthesis route involves:

-

Protection : Benzene-1,3-diamine protection.

-

Coupling : Reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate.

Thermal and Solvent Stability

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)amino)benzoic acid exhibit a variety of biological activities, including:

- Anticancer Activity : Compounds with similar structural features have been shown to possess anticancer properties. For instance, derivatives have demonstrated cytotoxic effects against various human cancer cell lines, including those associated with colon, breast, and cervical cancers .

- Antimicrobial Properties : The compound's derivatives have been evaluated for their efficacy against mycobacterial, bacterial, and fungal strains. Studies suggest that these compounds can exhibit biological activity comparable to established antibiotics like isoniazid and ciprofloxacin .

- Enzyme Inhibition : The compound has potential applications in inhibiting enzymes such as acetylcholinesterase, which is critical in the treatment of neurodegenerative diseases like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The unique combination of substituents in this compound allows for diverse modifications that can lead to novel pharmacological profiles. The structure-activity relationships (SAR) indicate that variations in the functional groups can significantly impact the biological activity of the derivatives .

Case Study 1: Anticancer Evaluation

A series of synthesized compounds based on this compound were evaluated for their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited potent activity, leading to apoptosis in cancer cells. This highlights the potential for developing new anticancer agents based on this compound's structure.

Case Study 2: Antimicrobial Screening

In vitro studies were conducted to assess the antimicrobial efficacy of derivatives derived from this compound. The findings revealed significant activity against several pathogenic strains, suggesting its potential use as an antimicrobial agent.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Aminoquinoline | Structure | Antimalarial activity |

| 5-Fluorouracil | Structure | Anticancer agent |

| 2-Aminobenzoic Acid | Structure | Used in dye synthesis |

The comparison illustrates how modifications to the core structure can lead to varied biological activities across different compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other enzymes critical for cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares 2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)amino)benzoic acid with structurally related compounds:

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

- Chlorine vs.

- Amino Bridge: The -NH- linkage in the target compound may improve solubility in polar solvents compared to non-bridged analogs like 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine .

Biological Activity

2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)amino)benzoic acid, with CAS number 1394347-57-9, is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C₁₂H₁₀ClN₃O₂S

- Molecular Weight : 295.75 g/mol

- Structure : The compound features a benzoic acid core substituted with a chlorinated aromatic ring and a pyrimidine moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an anti-cancer agent and its effects on immune modulation.

Anticancer Activity

Recent studies have highlighted the compound's potential in inhibiting cancer cell proliferation. For instance, it was found to exhibit significant inhibitory effects on several cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 | 3.0 | Apoptosis induction |

| A549 | 5.85 | Cell cycle arrest |

| HCT116 | <10 | Inhibition of proliferation |

The compound's mechanism appears to involve apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been studied for its anti-inflammatory effects. It was shown to inhibit the secretion of pro-inflammatory cytokines such as TNF-α and IL-17 in vitro. The reduction of these cytokines suggests a potential role in treating inflammatory diseases .

Case Studies

-

Cancer Cell Proliferation Inhibition :

A study demonstrated that treatment with this compound led to a dose-dependent decrease in MCF-7 cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound effectively induces apoptosis in breast cancer cells. -

Cytokine Secretion Modulation :

In a model of inflammatory response using peripheral blood mononuclear cells (PBMCs), the compound significantly reduced IL–15 dependent PBMC proliferation. This finding underscores its potential as an immunomodulatory agent .

Research Findings

Research has consistently pointed towards the efficacy of this compound across various biological assays:

- Inhibition of Cholinesterase Activity : Some derivatives related to this compound have shown promising cholinesterase inhibition, which is relevant for neurodegenerative disease treatments .

- Antibacterial Properties : Preliminary studies indicated moderate antibacterial activity against Gram-positive bacteria, suggesting additional therapeutic avenues .

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Chloro-5-((2-(methylthio)pyrimidin-4-yl)amino)benzoic acid, and what analytical techniques are used for characterization?

- Synthesis : The compound is typically synthesized via multi-step protocols involving cyclization or coupling reactions. For example, phosphorous oxychloride (POCl₃) at 120°C is used for cyclization of substituted benzoic acid derivatives, as seen in similar pyrimidine-containing compounds . Alternative routes include coupling glycine benzyl ester with intermediates like 4-amino-5-chloro-2-methoxybenzoic acid, followed by catalytic hydrogenation .

- Characterization : Key techniques include:

- IR spectroscopy for functional group analysis (e.g., amide or carboxylic acid stretches).

- NMR (¹H/¹³C) for structural elucidation of aromatic protons and methylthio groups.

- Single-crystal X-ray diffraction to confirm molecular geometry, as demonstrated for structurally related pyrimidine derivatives .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- PPE Requirements : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use respiratory masks if handling powdered forms .

- Waste Management : Segregate chemical waste and dispose via certified biohazard disposal services to prevent environmental contamination .

- Operational Controls : Perform reactions involving volatile byproducts (e.g., thiols) in fume hoods or gloveboxes .

Advanced Questions

Q. How can researchers optimize the low yield often observed in the multi-step synthesis of this compound?

- Catalyst Selection : Use Lewis acids (e.g., POCl₃) to enhance cyclization efficiency, as shown in the synthesis of [1,3,4]oxadiazoles (yields ~40–60%) .

- Reaction Conditions : Optimize temperature gradients (e.g., 120°C for cyclization vs. ambient conditions for coupling steps) to minimize side reactions .

- Intermediate Purification : Employ column chromatography or recrystallization between steps to improve purity and subsequent reaction efficiency .

Q. What strategies are recommended for resolving contradictions between spectral data and X-ray crystallography results during structural elucidation?

- Orthogonal Validation : Cross-validate NMR/IR data with high-resolution mass spectrometry (HR-MS) to confirm molecular weight and fragmentation patterns.

- X-ray Refinement : For crystalline samples, refine X-ray data using software like SHELX to resolve ambiguities in bond angles or torsional conformations, as demonstrated for methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate .

- Dynamic NMR : Use variable-temperature NMR to assess rotational barriers in flexible substituents (e.g., methylthio groups) that may cause spectral overlap .

Q. What in vitro and in vivo models are appropriate for studying the compound's inhibition of 5-lipoxygenase (5-LOX)?

- In Vitro Assays :

- Enzyme Inhibition : Use recombinant human 5-LOX with arachidonic acid as substrate, monitoring hydroperoxide formation spectrophotometrically .

- Cell-Based Models : Test efficacy in polymorphonuclear leukocytes (PMNs) isolated from rodent blood, measuring leukotriene B4 (LTB4) levels via ELISA .

- In Vivo Models :

- Murine Inflammation Models : Administer the compound in carrageenan-induced paw edema assays, comparing LTB4 reduction against controls .

Q. How does the compound's environmental fate impact its use in agrochemical research?

- Environmental Persistence : Assess hydrolysis rates under varying pH/temperature conditions, as structurally related chlorinated pyrimidines show stability in neutral aqueous environments but degrade in acidic/basic media .

- Biotic Interactions : Conduct microcosm studies to evaluate bioaccumulation in soil organisms (e.g., earthworms) and plant uptake, referencing protocols from Project INCHEMBIOL .

- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to determine LC₅₀/EC₅₀ values, critical for agrochemical risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.